molecular formula C12H16O2 B7814331 1-(2-Methyl-4-propoxy-phenyl)-ethanone

1-(2-Methyl-4-propoxy-phenyl)-ethanone

Cat. No.: B7814331
M. Wt: 192.25 g/mol
InChI Key: QPPTUDKTJNBDDG-UHFFFAOYSA-N
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Description

1-(2-Methyl-4-propoxy-phenyl)-ethanone is an organic compound with the molecular formula C12H16O2 It is a ketone derivative characterized by a phenyl ring substituted with a methyl group at the second position and a propoxy group at the fourth position, along with an ethanone group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methyl-4-propoxy-phenyl)-ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-methyl-4-propoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the production while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methyl-4-propoxy-phenyl)-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can yield secondary alcohols. Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with halogens in the presence of a catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids or ketone derivatives.

    Reduction: Secondary alcohols.

    Substitution: Nitro, sulfo, or halo derivatives of the aromatic ring.

Scientific Research Applications

1-(2-Methyl-4-propoxy-phenyl)-ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-4-propoxy-phenyl)-ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins, thereby influencing biochemical processes.

Comparison with Similar Compounds

    1-(2-Methyl-4-methoxy-phenyl)-ethanone: Similar structure but with a methoxy group instead of a propoxy group.

    1-(2-Methyl-4-ethoxy-phenyl)-ethanone: Similar structure but with an ethoxy group instead of a propoxy group.

    1-(2-Methyl-4-butoxy-phenyl)-ethanone: Similar structure but with a butoxy group instead of a propoxy group.

Uniqueness: 1-(2-Methyl-4-propoxy-phenyl)-ethanone is unique due to the specific combination of substituents on the phenyl ring, which can influence its reactivity and properties. The propoxy group, in particular, can affect the compound’s solubility, boiling point, and interaction with other molecules, making it distinct from its analogs with different alkoxy groups.

Properties

IUPAC Name

1-(2-methyl-4-propoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-4-7-14-11-5-6-12(10(3)13)9(2)8-11/h5-6,8H,4,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPTUDKTJNBDDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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